molecular formula C9H13NO2 B13147509 Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Cat. No.: B13147509
M. Wt: 167.20 g/mol
InChI Key: NTRNTMCVMHUZEA-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate (CAS: 1442669-30-8) is a pyrrolidine-based compound with a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol . This compound is primarily used as a building block in organic synthesis, particularly for introducing propargyl groups into larger molecules. The propargyl moiety’s linear geometry and sp-hybridized carbon make it highly reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Stereochemical variants, such as the (2S)-enantiomer, are commercially available, highlighting its relevance in asymmetric synthesis .

Properties

IUPAC Name

methyl 1-prop-2-ynylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNTMCVMHUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves the following steps:

  • Dissolve methyl indole-5-carboxylate and propargyl bromide in toluene.
  • Add tetrabutylammonium bromide as a phase-transfer catalyst.
  • Stir the mixture vigorously at room temperature for 6 hours.
  • Separate the organic layer and wash it with water and brine.
  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
  • Recrystallize the residue from diisopropyl ether to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its ability to act as a synthon in various chemical reactions. In oxidative reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The propargyl group distinguishes this compound from other pyrrolidine-2-carboxylate derivatives. Key analogs include:

Compound Name Substituent Key Functional Groups Molecular Weight (g/mol) Key Applications References
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate Propargyl Ester, alkyne 167.21 Click chemistry, bioconjugation
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate Tetrahydropyran (oxane) Ester, ether 213.28 Solubility modulation, drug delivery
Methyl (2R)-1-(4-sulfonylphenyl)pyrrolidine-2-carboxylate (7c) Aryl sulfonyl Sulfonamide, ester ~400 (estimated) HDAC6 inhibition, medicinal chemistry
Methyl 1-(3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylate Thiol, acyl Thiol, ester ~247 (estimated) Antiplatelet activity
o-Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103) Phosphanylphenyl Phosphine, ester 417.19 Catalysis, metal coordination

Key Observations :

  • Propargyl Group : Enhances reactivity for conjugation (e.g., CuAAC) but may reduce stability compared to ether or sulfonyl groups.
  • Sulfonyl/Amino Groups (e.g., 7c, 7d): Improve hydrogen bonding and target binding, making them suitable for enzyme inhibition .
  • Thiol Group (e.g., antiplatelet derivative): Confers redox activity but requires careful handling due to oxidation sensitivity .

Physicochemical Properties

  • Melting Points : Propargyl derivatives (e.g., target compound) are often oils (e.g., compound 5a in ), while bulkier analogs (e.g., 7c, 10b) are solids with higher melting points (155–165°C) .
  • Lipophilicity : Propargyl and tetrahydropyran substituents increase lipophilicity compared to polar sulfonamide or thiol groups.

Biological Activity

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.2 g/mol
IUPAC NameMethyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
CAS Number103711-16-6

The compound features a pyrrolidine ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for nucleophilic attacks, leading to the formation of intermediates that can modulate enzyme activity. This modulation can affect various biochemical pathways, making the compound a candidate for therapeutic applications.

Biological Activity and Applications

Research indicates several potential biological activities for this compound:

Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or function .

Neuropharmacological Effects : The compound has been investigated for its role in neurological disorders. Its ability to modulate neurotransmitter pathways positions it as a potential therapeutic agent for conditions such as depression or anxiety .

Enzyme Inhibition : Studies have shown that methyl 1-(prop-2-yn-1-yl)pyrrolidine derivatives can selectively inhibit specific enzymes, which may lead to their application in drug development aimed at various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the efficacy of pyrrolidine derivatives against bacterial strains. Results indicated that methyl 1-(prop-2-yn-1-yl)pyrrolidine derivatives demonstrated potent antibacterial activity, particularly against resistant strains .
  • Neuropharmacological Investigations :
    • Research focused on the compound's effects on neurotransmitter systems revealed potential anxiolytic properties. Behavioral assays in animal models showed reduced anxiety-like behaviors following administration of the compound .
  • Enzyme Interaction Studies :
    • A detailed analysis of enzyme inhibition demonstrated that methyl 1-(prop-2-yn-1-yl)pyrrolidine derivatives exhibited selective inhibition against certain kinases involved in cancer pathways, suggesting a role in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotent against Gram-positive/negative bacteria
NeuropharmacologicalAnxiolytic effects in animal models
Enzyme InhibitionSelective inhibition of kinases

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